molecular formula C16H22N2O2 B3846513 1-[6-(3-Methoxyphenoxy)hexyl]imidazole

1-[6-(3-Methoxyphenoxy)hexyl]imidazole

Cat. No.: B3846513
M. Wt: 274.36 g/mol
InChI Key: ANWNLILJVUFAAA-UHFFFAOYSA-N
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Description

1-[6-(3-Methoxyphenoxy)hexyl]imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a methoxyphenoxy group attached to a hexyl chain, which is further connected to an imidazole ring. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(3-Methoxyphenoxy)hexyl]imidazole typically involves the following steps:

    Preparation of 6-(3-Methoxyphenoxy)hexyl bromide: This intermediate can be synthesized by reacting 3-methoxyphenol with 1,6-dibromohexane in the presence of a base such as potassium carbonate.

    Formation of this compound: The intermediate 6-(3-Methoxyphenoxy)hexyl bromide is then reacted with imidazole in the presence of a base like sodium hydride or potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[6-(3-Methoxyphenoxy)hexyl]imidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The bromide group in the intermediate can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[6-(3-Methoxyphenoxy)hexyl]imidazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[6-(3-Methoxyphenoxy)hexyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenoxy group may enhance the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could influence various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-[6-(3-Hydroxyphenoxy)hexyl]imidazole: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-[6-(3-Chlorophenoxy)hexyl]imidazole: Similar structure but with a chlorine atom instead of a methoxy group.

    1-[6-(3-Methylphenoxy)hexyl]imidazole: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

1-[6-(3-Methoxyphenoxy)hexyl]imidazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[6-(3-methoxyphenoxy)hexyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-19-15-7-6-8-16(13-15)20-12-5-3-2-4-10-18-11-9-17-14-18/h6-9,11,13-14H,2-5,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWNLILJVUFAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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